

Daidzein Diacetate: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest		
Compound Name:	Daidzein diacetate	
Cat. No.:	B190898	Get Quote

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Introduction

Daidzein diacetate is a synthetic derivative of the naturally occurring isoflavone, daidzein. Found predominantly in soybeans and other legumes, daidzein has been the subject of extensive research due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, and anti-inflammatory effects. The acetylation of daidzein to form daidzein diacetate is a strategic chemical modification aimed at improving its physicochemical properties, such as stability and solubility, which may, in turn, enhance its bioavailability and therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of daidzein diacetate, with a focus on the underlying molecular mechanisms and relevant experimental protocols. While much of the available biological data pertains to its parent compound, daidzein, it is widely understood that the biological effects of daidzein diacetate are mediated through its conversion to daidzein.

Chemical Structure and Identifiers

Daidzein diacetate is systematically named 7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one.[2] It is derived from daidzein through the acetylation of the two hydroxyl groups at positions 7 and 4'.



Identifier	Value
IUPAC Name	7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1- benzopyran-4-one[2]
Synonyms	4',7-Diacetoxyisoflavone, 4',7-Diacetyl-O-isoflavone, Daidzein diacetate[1][2]
CAS Number	3682-01-7
Molecular Formula	C19H14O6
Molecular Weight	338.31 g/mol
SMILES String	CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O) C=CC(=C3)OC(=O)C
Parent Compound	Daidzein (CAS: 486-66-8)

Physicochemical Properties

The acetylation of daidzein significantly alters its physicochemical properties, most notably its solubility and lipophilicity. These modifications are intended to overcome some of the limitations of daidzein, such as its poor water solubility.

Property	Value
Melting Point	188-190 °C
Boiling Point	504.4 ± 50.0 °C at 760 mmHg
Solubility	Insoluble in water (6.1 x 10^{-3} g/L at 25 °C)
logP	3.31
Polar Surface Area (PSA)	82.81 Ų

Biological and Pharmacological Properties

The biological activities of **daidzein diacetate** are intrinsically linked to its parent compound, daidzein. Following administration, it is anticipated that **daidzein diacetate** undergoes



deacetylation to release daidzein, which then exerts its pharmacological effects. The primary mechanisms of action of daidzein include modulation of estrogen receptors and various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Activity

Daidzein has been shown to possess significant anti-inflammatory properties. It can modulate key inflammatory pathways, including the NF-kB and JNK signaling cascades, and activate peroxisome proliferator-activated receptors (PPARs).

Target/Assay	Cell Line	IC50/EC50
Nitric Oxide (NO) Production Inhibition	J774 macrophages	~90 μM (for Daidzein)
PPARα Transcriptional Activity	HEK293T cells	Significant activation at 6.25, 12.5, and 25 μM (for Daidzein)
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Anticancer Activity

Daidzein exhibits anticancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. These effects are often mediated by the modulation of the PI3K/Akt/mTOR signaling pathway.

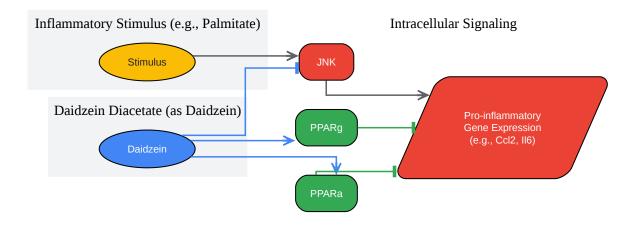
Assay	Cell Line	IC50
Cell Viability (MTT Assay)	MCF-7 (Breast Cancer)	50 μM (for Daidzein)
Cell Viability (MTT Assay)	A-375 (Melanoma)	18 μM (for Daidzein)
Cell Viability (MTT Assay)	BEL-7402 (Hepatocellular Carcinoma)	59.7 ± 8.1 μM (for Daidzein)

Signaling Pathways



Daidzein, and by extension **Daidzein diacetate**, modulates several key signaling pathways implicated in various physiological and pathological processes.

Anti-inflammatory Signaling

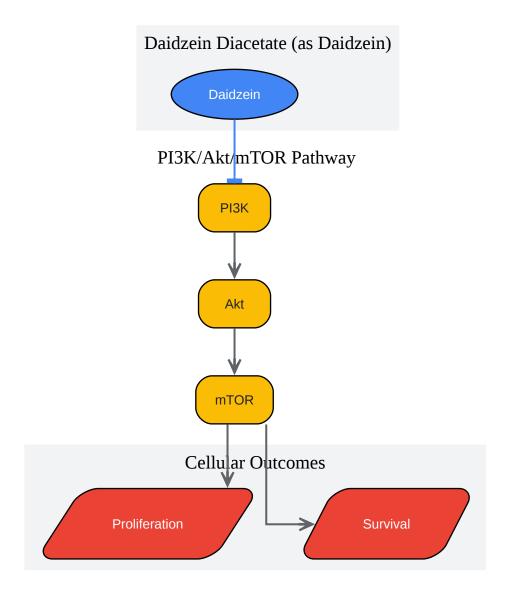


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Caption: Daidzein's anti-inflammatory mechanism.

Cancer Cell Apoptosis and Survival Pathway





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Caption: Daidzein's inhibition of cancer cell survival.

Experimental Protocols Synthesis of Daidzein Diacetate

Objective: To synthesize **Daidzein diacetate** from Daidzein via acetylation.

Materials:

Daidzein



- Acetic anhydride
- Pyridine (anhydrous)
- Toluene
- Ethyl acetate
- Hexane
- Silica gel for column chromatography
- Round bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- Dissolve Daidzein in anhydrous pyridine in a round bottom flask.
- Add an excess of acetic anhydride to the solution dropwise while stirring.
- Heat the reaction mixture at 70°C for 1-2 hours or stir at room temperature, monitoring the reaction progress by TLC.
- Once the reaction is complete (indicated by the disappearance of the daidzein spot on TLC),
 concentrate the mixture under reduced pressure using a rotary evaporator.
- Co-evaporate the residue with toluene (3 times) to remove traces of pyridine.



- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Daidzein diacetate.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of **Daidzein diacetate** on a specific cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A-375)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Daidzein diacetate stock solution (dissolved in DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Daidzein diacetate (e.g., 0, 10, 25, 50, 100 μM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- \bullet Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Signaling

Objective: To investigate the effect of **Daidzein diacetate** on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

- Cancer cell line of interest
- Daidzein diacetate
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:



- Treat cells with **Daidzein diacetate** at desired concentrations for a specific time.
- Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Daidzein diacetate, as a prodrug of daidzein, holds significant promise for therapeutic applications due to its potentially enhanced bioavailability. Its biological activities, mediated by the parent compound, are multifaceted, encompassing anti-inflammatory and anticancer effects through the modulation of critical cellular signaling pathways. This technical guide provides a foundational understanding of its chemical and biological properties, along with key experimental protocols to facilitate further research and development in this area. Future studies should focus on directly quantifying the biological activities of **Daidzein diacetate** and elucidating its pharmacokinetic and pharmacodynamic profiles in vivo to fully realize its therapeutic potential.

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